molecular formula C20H18Br2N8O4 B15019065 2-bromo-6-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-bromo-6-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B15019065
M. Wt: 594.2 g/mol
InChI Key: AMKRYLFXIMSCJZ-KSEXSDGBSA-N
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Description

2-BROMO-6-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and triazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-BROMO-6-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-BROMO-6-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and inducing cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-6-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18Br2N8O4

Molecular Weight

594.2 g/mol

IUPAC Name

2-bromo-6-[(Z)-[[4-(3-bromoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C20H18Br2N8O4/c21-13-2-1-3-14(9-13)24-18-25-19(27-20(26-18)29-4-6-34-7-5-29)28-23-11-12-8-15(30(32)33)10-16(22)17(12)31/h1-3,8-11,31H,4-7H2,(H2,24,25,26,27,28)/b23-11-

InChI Key

AMKRYLFXIMSCJZ-KSEXSDGBSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC(=CC=C4)Br

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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